N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-27(24,25)20-13-5-2-4-12(8-13)19-16(22)10-21-11-18-14(9-17(21)23)15-6-3-7-26-15/h2-9,11,20H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMPOVWBUDAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Synthesis
The compound features a methylsulfonamido group, a thiophene moiety, and a pyrimidine core, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Moiety: This step often involves coupling reactions with thiophene derivatives.
- Attachment of the Methylsulfonamido Group: This is generally done by reacting the intermediate with sulfonyl chlorides in the presence of bases.
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide exhibit significant antimicrobial activity. For example, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a study evaluating related compounds, it was noted that modifications in the structure significantly influenced their antibacterial potency. Compounds with similar functional groups demonstrated enhanced activity compared to traditional antibiotics .
Anticancer Activity
There is emerging evidence that pyrimidine-based compounds possess anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest . The mechanism often involves interaction with specific cellular targets, leading to disrupted signaling pathways crucial for tumor growth.
The biological activity of N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways that lead to therapeutic effects.
- DNA Interaction: Similar compounds have been found to intercalate DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activities of related compounds:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide with structurally related acetamide derivatives, focusing on substituents, physicochemical properties, and reported activities.
Structural and Functional Insights:
The methylsulfonamido group distinguishes the target compound from analogs like 5.12 (benzyl) and 5.15 (phenoxyphenyl), likely improving solubility and bioavailability .
Biological Activity Trends: Dichlorophenyl analogs (e.g., 5.6) exhibit cytotoxicity, while benzyl derivatives (5.12) show antibacterial activity, suggesting substituent-dependent target specificity .
Synthetic Pathways :
- The target compound is synthesized via alkylation of 6-methyl-2-thioxopyrimidin-4-one with chloroacetamide derivatives, a method shared with analogs 5.6, 5.12, and 5.15 .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Pyrimidinone Core Formation : Condensation of thiophene-2-carboxaldehyde with urea/thiourea derivatives under acidic conditions to form the 6-oxo-4-(thiophen-2-yl)pyrimidine scaffold .
Acetamide Coupling : Reaction of the pyrimidinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 3-(methylsulfonamido)aniline in polar aprotic solvents (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >90% purity.
Key Parameters : pH control during condensation (pH 4–5) and anhydrous conditions for coupling prevent side reactions like hydrolysis .
Advanced: How can reaction conditions be optimized to minimize by-products during acetamide coupling?
Answer:
By-product formation (e.g., over-alkylation or oxidation) is mitigated by:
- Temperature Control : Maintaining 60–80°C to balance reaction rate and selectivity .
- Catalyst Use : Adding catalytic KI (5 mol%) enhances nucleophilic substitution efficiency .
- Solvent Screening : DMF outperforms THF or DMSO in reducing dimerization by-products (Table 1).
| Solvent | Yield (%) | By-Products (%) |
|---|---|---|
| DMF | 85 | 5 |
| THF | 62 | 18 |
| DMSO | 78 | 12 |
Validation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- 1H NMR : Key signals include δ 10.10 ppm (s, NHCO), δ 7.82 ppm (d, pyrimidine H-5), and δ 2.19 ppm (s, CH3) .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 432.1 (calculated: 432.09).
- IR : Stretching at 1680 cm⁻¹ (C=O) and 1340 cm⁻¹ (SO2) .
Advanced: How do crystallographic techniques resolve discrepancies in reported bioactivity data?
Answer:
Divergent bioactivity (e.g., IC50 variations in kinase assays) may stem from polymorphic forms or solvate formation.
- X-Ray Diffraction (SHELX) : Refinement of crystal structures identifies hydrogen-bonding patterns (e.g., N–H···O interactions) that influence solubility and target binding .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
Basic: What preliminary assays assess the compound’s biological activity?
Answer:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM indicating potential .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding to EGFR (PDB: 1M17) by analyzing interactions between the thiophene ring and hydrophobic pocket residues (e.g., Leu694) .
- QSAR Models : Correlate substituent electronegativity (e.g., methylsulfonamido vs. acetyl) with bioactivity using Hammett constants .
Example :
| Substituent | σ (Hammett) | IC50 (EGFR, nM) |
|---|---|---|
| -SO2NHCH3 | 0.76 | 28 |
| -COCH3 | 0.50 | 45 |
Basic: What methods evaluate the compound’s stability under storage conditions?
Answer:
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
- pH Stability : Incubate in buffers (pH 1–13) for 24h; degradation >5% at pH <3 suggests acid sensitivity .
Advanced: How can hydrogen-bonding motifs explain crystallization challenges?
Answer:
The compound’s sulfonamide and pyrimidinone groups form competing H-bond networks, leading to:
- Polymorph Diversity : Graph-set analysis (Etter’s rules) identifies motifs like R₂²(8) (N–H···O) and R₁²(6) (C–H···O), which influence crystal packing .
- Co-Crystal Screening : Use maleic acid or nicotinamide to stabilize desired forms via synthon engineering .
Basic: What in vitro assays predict pharmacokinetic properties?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification (λmax = 260 nm) .
- Microsomal Stability : Incubate with liver microsomes (human/rat); calculate t1/2 using LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis (4h, 37°C) followed by HPLC analysis .
Advanced: How do isotopic labeling studies clarify metabolic pathways?
Answer:
- 13C-Labeling : Synthesize the pyrimidinone core with 13C at C-2. Track metabolites via 13C NMR in hepatocyte incubations to identify oxidation (C-6) or cleavage (C–N bond) .
- Mass Isotopomer Analysis : Use LC-HRMS to detect glutathione adducts, indicating reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
